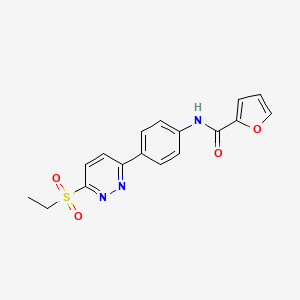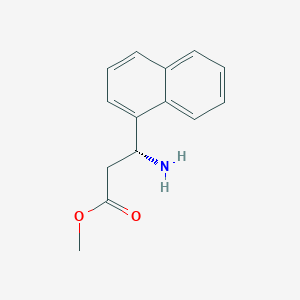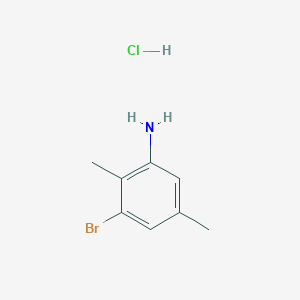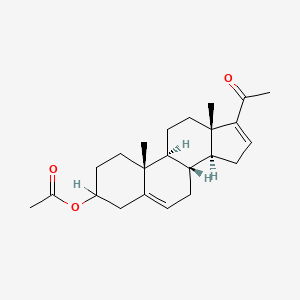
2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a chemical compound characterized by its unique structure, which includes a phenylsulfonyl group, a thiophene ring, and a pyrazol moiety. This compound is of interest in various scientific fields due to its potential biological activities and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves multi-step reactions:
Starting Material Preparation: : The synthesis begins with the preparation of the phenylsulfonyl and thiophene derivatives.
Pyrazole Formation: : These derivatives are then subjected to cyclization reactions to form the pyrazole ring.
Final Coupling: : The final step involves the coupling of the pyrazole derivative with phenol under specific conditions, often using catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For large-scale production, optimization of the reaction conditions is crucial. This might include:
Use of continuous flow reactors to ensure consistent quality and yield.
Implementation of green chemistry principles to minimize environmental impact, such as using less hazardous reagents and solvents.
Employing purification techniques like recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the phenylsulfonyl group, leading to sulfoxides or sulfones.
Reduction: : Reduction reactions can target the sulfonyl group, potentially leading to the corresponding sulfide.
Substitution: : The phenolic group is prone to electrophilic substitution reactions, which can modify its functional groups.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Electrophilic substitution often utilizes reagents like halogens (e.g., chlorine, bromine) under catalyzed conditions.
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Corresponding sulfides.
Substitution Products: : Halogenated phenol derivatives, nitro derivatives, etc.
Scientific Research Applications
2-(1-(Phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has various applications:
Chemistry: : It serves as a building block in synthetic organic chemistry for the development of new materials and molecules.
Biology: : Its potential bioactivity is explored in areas like enzyme inhibition, antimicrobial and anticancer properties.
Medicine: : The compound may be investigated for its therapeutic potential in treating various diseases.
Industry: : Used in the development of specialty chemicals, materials science, and potentially as a ligand in catalysis.
Mechanism of Action
The biological activity of 2-(1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is mediated through:
Molecular Targets: : This compound may interact with specific enzymes or receptors, altering their function.
Pathways Involved: : It can modulate biochemical pathways involved in cell signaling, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Structural Analogues: : Compounds like 2-(1-(phenylsulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol, which contains a furan ring instead of a thiophene ring, may have similar synthetic routes but different chemical and biological properties.
Functional Analogues: : Other phenylsulfonyl pyrazole derivatives may exhibit different reactivities and biological activities depending on their substituents.
Uniqueness of the Compound
List of Similar Compounds
2-(1-(Phenylsulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
2-(1-(Phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
2-(1-(Phenylsulfonyl)-3-(benzyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
This compound serves as a fascinating subject for both synthetic and applied chemistry, offering numerous possibilities for further exploration and application.
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)20-21(17)26(23,24)14-7-2-1-3-8-14/h1-12,17,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXATANIZCLHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2909697.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2909698.png)
![1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2909700.png)
![methyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]formamido}benzoate](/img/structure/B2909701.png)

![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2909708.png)



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)


![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909718.png)
